3-Amino-3-ethylazetidine dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-3-ethylazetidine dihydrochloride can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enables the determination of three-dimensional molecular structures from sub-μm microcrystals .
Physical And Chemical Properties Analysis
3-Amino-3-ethylazetidine dihydrochloride has a molecular weight of 173.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.
Scientific Research Applications
Synthesis Applications
3-Amino-3-ethylazetidine dihydrochloride demonstrates significant utility in the field of synthetic chemistry. It is a valuable precursor for the synthesis of various functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Moreover, it facilitates the convenient synthesis of 3-ethylideneazetidines, which serve as crucial starting materials for crafting novel functionalized azetidines and spirocyclic azetidine building blocks. This underlines the compound's versatility and its pivotal role in advancing the synthesis of complex organic molecules, offering a broad spectrum of applications in medicinal chemistry and drug design (Stankovic et al., 2013), (Stankovic et al., 2014).
Future Directions
properties
IUPAC Name |
3-ethylazetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-2-5(6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOAAZUUUDTPTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-ethylazetidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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